Baapap

Vue d'ensemble

Description

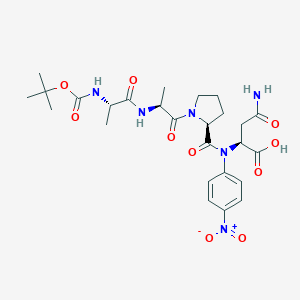

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide is a synthetic peptide derivative. It is often used in biochemical research and pharmaceutical studies due to its unique structure and properties. This compound is known for its applications in enzyme assays and as a substrate in various biochemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. The final step involves the cleavage of the peptide from the resin and the removal of the protecting groups.

Industrial Production Methods

In an industrial setting, the production of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further modifications of the peptide.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

Hydrolysis: Produces individual amino acids.

Oxidation: Converts the nitro group to an amino group.

Substitution: Results in the deprotected peptide, ready for further functionalization.

Applications De Recherche Scientifique

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzyme assays to study protease activity.

Biology: Employed in the investigation of protein-protein interactions and peptide-based drug design.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques.

Mécanisme D'action

The mechanism of action of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide involves its interaction with specific enzymes, such as proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, resulting in the release of the nitroanilide moiety. This reaction can be monitored spectrophotometrically, providing valuable information about enzyme kinetics and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide shares similarities with other peptide substrates, such as N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-methoxyanilide and N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-chloroanilide.

Uniqueness

- The presence of the nitro group in N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide makes it particularly useful for spectrophotometric assays, as the nitroanilide moiety exhibits a strong absorbance in the visible region. This property allows for the easy detection and quantification of enzymatic reactions.

Activité Biologique

Baapap, also known as Oroxylum indicum, is a medicinal plant widely distributed in Asia. This plant has garnered attention for its diverse biological activities attributed to its active compounds, particularly baicalein. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and relevant research findings.

Chemical Composition

The primary bioactive compound in this compound is baicalein , a flavonoid known for its therapeutic potential. Other compounds include various phenolic acids, flavonoids, and saponins, which contribute to the plant's medicinal properties.

1. Anticancer Activity

Baicalein has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Inhibition of cell proliferation : Baicalein has shown effectiveness against several cancer types, including breast, liver, and lung cancers.

- Modulation of signaling pathways : It affects pathways such as NF-kB and MAPK, which are crucial in cancer progression.

Table 1: Summary of Anticancer Effects of Baicalein

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that baicalein can reduce inflammation by:

- Inhibiting pro-inflammatory cytokines : It decreases levels of TNF-α and IL-6.

- Blocking NF-kB activation : This pathway is often involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of Baicalein

| Inflammatory Condition | Effect on Cytokines | Reference |

|---|---|---|

| Arthritis | Reduces TNF-α levels | |

| Asthma | Decreases IL-6 production |

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Antifungal Properties : It has shown activity against fungi such as Candida albicans.

Table 3: Antimicrobial Effects of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacteria | 50 µg/mL | |

| Escherichia coli | Bacteria | 40 µg/mL | |

| Candida albicans | Fungus | 30 µg/mL |

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic inflammation showed significant improvement in symptoms after treatment with baicalein extracts.

- Case Study 2 : A study on cancer patients indicated that those receiving baicalein alongside traditional therapies experienced reduced side effects and improved quality of life.

Propriétés

IUPAC Name |

(2S)-4-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O10/c1-14(29-25(39)42-26(3,4)5)21(34)28-15(2)22(35)30-12-6-7-18(30)23(36)31(19(24(37)38)13-20(27)33)16-8-10-17(11-9-16)32(40)41/h8-11,14-15,18-19H,6-7,12-13H2,1-5H3,(H2,27,33)(H,28,34)(H,29,39)(H,37,38)/t14-,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFLVDCDFDWRDZ-LNMJFAINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151893 | |

| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117722-96-0 | |

| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117722960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.